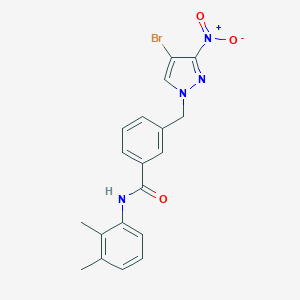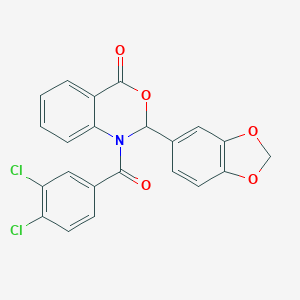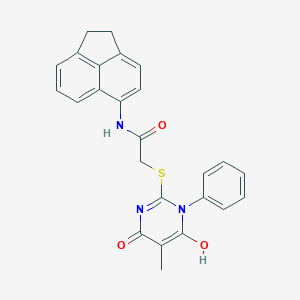
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CTPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTPD belongs to the class of purine analogues and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the synthesis of DNA, which may contribute to its antitumor activity. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the replication of herpes simplex virus by inhibiting the activity of viral DNA polymerase.
Biochemical and Physiological Effects:
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It has been optimized for high yields and purity, making it a suitable candidate for further research. However, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.
将来の方向性
For research on 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione include the development of new analogues with improved activity and selectivity, investigation of the synergistic effects of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione with other anticancer agents, and further elucidation of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chloroaniline with 1,3,7-trimethylxanthine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including N-alkylation, N-oxidation, and cyclization, to yield the final product. The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, and human cytomegalovirus. In addition, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C14H14ClN5O2 |
分子量 |
319.74 g/mol |
IUPAC名 |
8-(3-chloroanilino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14ClN5O2/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)16-9-6-4-5-8(15)7-9/h4-7H,1-3H3,(H,16,17) |
InChIキー |
CSBGCKMVQINTKH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
正規SMILES |
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)

![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)

